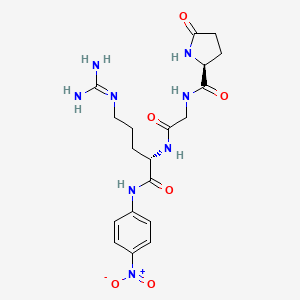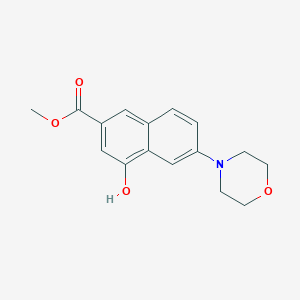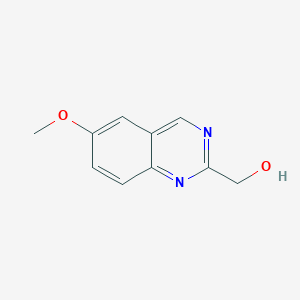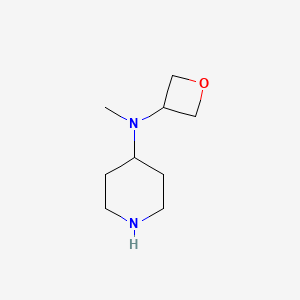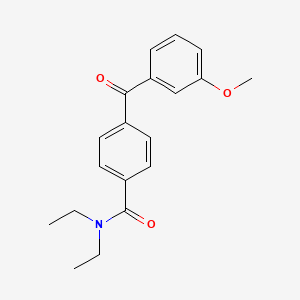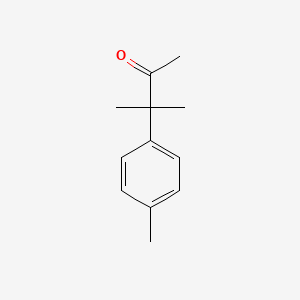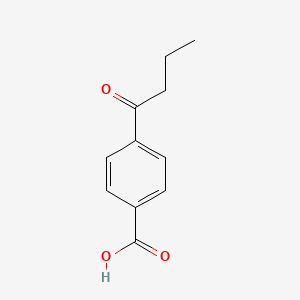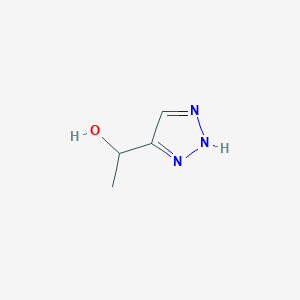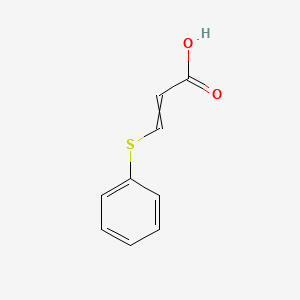
3-(Phenylthio)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Phenylthio)acrylic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiol with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The mixture of cis and trans isomers is often produced, which can be separated and purified through various techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. Safety measures and environmental considerations are also important factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylthio)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be used in studies related to enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, protein binding, or other biochemical processes.
Comparación Con Compuestos Similares
3-(Phenylthio)acrylic acid can be compared with other similar compounds, such as:
3-(Phenylthio)propionic acid: Similar structure but with a saturated carbon chain.
3-(Phenylthio)acrylonitrile: Contains a nitrile group instead of a carboxylic acid.
Phenylthioacetic acid: Lacks the double bond present in this compound.
Propiedades
Fórmula molecular |
C9H8O2S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
Clave InChI |
QCLSYKCZWZYPIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)
